molecular formula C18H14INO2 B2448737 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024411-35-5

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2448737
CAS No.: 1024411-35-5
M. Wt: 403.219
InChI Key: DWDYGSJMGMYGMP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[C-ethyl-N-(4-iodophenyl)carbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-2-15(20-12-9-7-11(19)8-10-12)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPJWWDZEIMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 4-iodoaniline with an appropriate indene-1,3-dione derivative under specific conditions. One common method includes the use of a base such as sodium acetate or piperidine in ethanol, facilitating the formation of the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate its potential as a pharmacological agent. Research has focused on its possible applications in treating various diseases, particularly those involving cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar indene derivatives, revealing that modifications in the indene structure can enhance cytotoxicity against cancer cell lines. The introduction of the iodophenyl group may also improve selectivity for tumor cells due to enhanced lipophilicity and electronic properties.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for developing other complex molecules.

Synthetic Pathways

Researchers have explored synthetic routes involving condensation reactions and cyclization processes to derive this compound from simpler precursors. These methods highlight its utility in constructing more intricate organic frameworks.

Material Science

The incorporation of halogenated compounds like iodophenyl groups into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.

Application in Polymers

Research indicates that adding compounds with similar structures can improve the performance of polymers used in electronics and coatings. The iodophenyl moiety may contribute to better adhesion and durability.

Mechanism of Action

The mechanism of action of 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Biological Activity

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic compound that belongs to the class of indan-1,3-dione derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

The molecular formula for this compound is C18H14INO2C_{18}H_{14}INO_2 with a molecular weight of 403.2 g/mol. The compound features a complex structure that includes an indene moiety and an amine group linked to a phenyl ring substituted with iodine.

Research indicates that the biological activity of indan-1,3-dione derivatives may involve several mechanisms:

  • Antiproliferative Activity : Certain studies have demonstrated that derivatives like this compound exhibit antiproliferative effects on various cancer cell lines. The mechanism is believed to involve interactions with cellular proteins and pathways that regulate cell growth and apoptosis .
  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for melanin production. Inhibiting this enzyme can be beneficial in developing depigmenting agents for skin disorders .

Biological Activity Overview

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against cancer cell lines through apoptosis induction.
Anti-inflammatoryPotential to reduce inflammation by modulating immune response pathways.
AntimicrobialDemonstrates activity against various bacterial strains.
Tyrosinase InhibitionEffective in inhibiting tyrosinase with IC50 values comparable to known inhibitors.

Antiproliferative Effects

In a study assessing the antiproliferative activity of various indan-1,3-dione derivatives, it was found that this compound significantly inhibited the growth of several cancer cell lines. The MTT assay revealed an IC50 value indicating effective cytotoxicity . The proposed mechanism involves binding interactions with cellular proteins that lead to apoptosis.

Tyrosinase Inhibition Study

A series of synthesized indan-1,3-dione analogs were evaluated for their ability to inhibit tyrosinase. The compound demonstrated promising results with an IC50 value significantly lower than many existing inhibitors like kojic acid . This suggests its potential utility in cosmetic formulations aimed at skin lightening.

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